1,4-Butanediol diglycidyl ether

説明

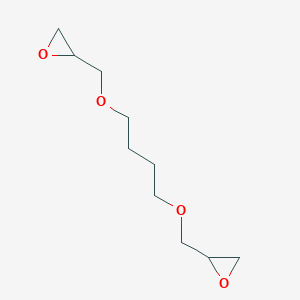

Structure

3D Structure

特性

IUPAC Name |

2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1(3-11-5-9-7-13-9)2-4-12-6-10-8-14-10/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHKUUQIDMUMQQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCCCCOCC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26951-52-0, 94476-02-5, 29611-97-0 | |

| Record name | Poly(oxy-1,4-butanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polytetramethylene glycol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94476-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Butanediol diglycidyl ether homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29611-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7024667 | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-butanediol diglycidyl ether is a clear pale yellow liquid. (NTP, 1992), Liquid; NKRA, Colorless to yellow liquid; [ICSC] Light yellow viscous liquid; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

311 to 320 °F at 11 mmHg (NTP, 1992), 155-160 @ 11 mm Hg, 266 °C | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than 200 °F (NTP, 1992), 129 °C | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992), Solubility in water: miscible | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.09 to 1.10 at 77 °F (NTP, 1992), 1.1 g/cu cm @ 25 °C, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.08 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.0 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.8 [mmHg], Vapor pressure, kPa at 20 °C: 1.3 | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4025 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

2425-79-8 | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19918 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(2,3-epoxypropoxy)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2,2'-[1,4-butanediylbis(oxymethylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diglycidyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-bis(2,3-epoxypropoxy)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9MU425FIB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-BIS(2,3-EPOXYPROPOXY)BUTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5459 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-BUTANEDIOL DIGLYCIDYL ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0110 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Butanediol Diglycidyl Ether: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Butanediol diglycidyl ether (BDDGE), a versatile diepoxide compound. The following sections detail its chemical identity, physicochemical properties, synthesis and reactivity, analytical methodologies, and biological relevance, with a focus on data-driven insights and experimental procedures.

Chemical Identity and Structure

1,4-Butanediol diglycidyl ether is a low-viscosity, aliphatic diepoxide. Its chemical structure consists of a central four-carbon butanediol backbone linked via ether bonds to two glycidyl ether groups.[1][2] The presence of two reactive epoxide rings makes it a valuable cross-linking agent and a reactive diluent in various formulations.[2][3]

Synonyms: 1,4-Bis(2,3-epoxypropoxy)butane, 1,4-Diglycidyloxybutane, Tetramethylene glycol diglycidyl ether[4][5] CAS Number: 2425-79-8[6] Molecular Formula: C10H18O4[6] Molecular Weight: 202.25 g/mol [6]

References

IUPAC name for 1,4-Bis(2,3-epoxypropoxy)butane

An In-depth Technical Guide to 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)

Chemical Identity and Nomenclature

1,4-Bis(2,3-epoxypropoxy)butane, a diepoxide compound, is a significant chemical intermediate in various industrial and research applications. Its bifunctional nature, characterized by two reactive epoxide groups, allows it to act as an effective cross-linking agent and a reactive diluent in polymer systems. The preferred International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane) .[1] Another systematic IUPAC name is 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane.[1][2]

The compound is widely known by its common name, 1,4-Butanediol diglycidyl ether (BDDE), which will be used throughout this guide for clarity.[1][3]

| Identifier | Value |

| Preferred IUPAC Name | 2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane)[1] |

| Common Name | 1,4-Butanediol diglycidyl ether (BDDE)[1][3] |

| CAS Number | 2425-79-8[1][2][4] |

| EC Number | 219-371-7[1][5] |

| Molecular Formula | C₁₀H₁₈O₄[1][2][4] |

| SMILES | C1C(O1)COCCCCOCC2CO2[1] |

A comprehensive list of synonyms is provided below for cross-referencing purposes.

| Synonyms |

| 1,4-Bis(2,3-epoxypropoxy)butane[1][4][6] |

| 1,4-Diglycidyloxybutane[1][3][4] |

| 1,4-Bis(glycidyloxy)butane[1][6] |

| 1,4-Butane diglycidyl ether[1][6] |

| Tetramethylene glycol diglycidyl ether[1][6] |

| (Tetramethylenebis(oxymethylene))dioxirane[1][6] |

| Araldit DY 026[2][6] |

| Grilonit RV 1806[2][6] |

Physicochemical Properties

BDDE is a colorless, low-viscosity liquid under standard conditions.[1][4] Its physical and chemical properties make it a versatile component in polymer formulations.

| Property | Value | Source(s) |

| Molecular Weight | 202.25 g·mol⁻¹ | [1][2][4] |

| Appearance | Colorless transparent liquid | [1][4] |

| Density | 1.1 g/mL at 25 °C | |

| Boiling Point | 266 °C (lit.) | |

| Flash Point | > 200°F (> 93°C) | [7] |

| Vapor Pressure | ~10 mmHg at 20 °C | [8] |

| Refractive Index | n20/D 1.453 (lit.) | [3] |

| Water Solubility | Miscible | [8] |

| Purity | ≥ 98% (Assay) | [4] |

Synthesis and Manufacturing

The primary industrial synthesis of BDDE involves a two-step reaction between 1,4-butanediol and epichlorohydrin.[1] The process begins with a Lewis acid-catalyzed addition reaction to form a halohydrin intermediate, followed by dehydrochlorination using a base, typically sodium hydroxide, to form the final diepoxide product.[1]

Detailed Experimental Protocol: Two-Step Synthesis

The following protocol is adapted from a described laboratory-scale synthesis method.[9]

Materials:

-

1,4-butanediol (0.25 mol)

-

Epichlorohydrin (1.25 mol)

-

30% Sodium hydroxide (NaOH) aqueous solution

-

Toluene

-

Deionized water

-

Four-neck flask equipped with a mechanical stirrer, thermometer, condenser, and addition funnel.

Procedure:

-

Etherification:

-

Charge the four-neck flask with 0.25 mol of 1,4-butanediol and a catalytic amount of 30% NaOH solution (e.g., 0.1:1 molar ratio of NaOH to 1,4-butanediol).[9]

-

Stir the mixture to ensure homogeneity.

-

Add 1.25 mol of epichlorohydrin to the flask.

-

Heat the reaction mixture to 60°C and maintain this temperature for 2 hours to facilitate the etherification reaction.[9]

-

-

Ring Closure (Dehydrochlorination):

-

Increase the temperature to 65°C and reduce the pressure inside the flask.

-

Slowly add 0.5 mol of 30% NaOH solution dropwise over 2 hours.[9] During this addition, water and excess epichlorohydrin will azeotropically distill; the epichlorohydrin should be condensed and returned to the reaction system.[9]

-

After the addition is complete, maintain the reaction conditions for an additional 15 minutes.[9]

-

-

Purification:

-

Remove the excess epichlorohydrin using rotary evaporation.

-

Dissolve the resulting crude product in toluene.

-

Wash the toluene solution several times with deionized water to remove salts and residual alkali.[9]

-

Finally, remove the toluene via rotary evaporation to yield a colorless, transparent liquid product of BDDE.[9]

-

Core Applications and Mechanisms

BDDE's primary utility stems from its role as a homobifunctional cross-linking agent and a reactive diluent for epoxy resins.[3]

Cross-Linking Agent in Biomaterials

In drug development and biomedical research, BDDE is extensively used to cross-link biopolymers, enhancing their mechanical stability and degradation resistance.

-

Hyaluronic Acid (HA) Dermal Fillers: BDDE is the most common cross-linking agent used to convert soluble HA chains into a durable, viscoelastic hydrogel suitable for dermal fillers.[3] The epoxide groups of BDDE react with the hydroxyl groups of HA under basic conditions, forming stable ether linkages. This process increases the longevity of the filler in vivo.

-

Collagen Scaffolds: BDDE is employed to cross-link collagen for tissue engineering applications.[10] The reaction primarily occurs between the epoxide groups and the free amine groups (e.g., from lysine residues) on the collagen chains.[10] This cross-linking improves the thermal stability and enzymatic resistance of the collagen matrix.

Reactive Diluent for Epoxy Resins

BDDE is added to high-viscosity epoxy resin formulations, such as those based on bisphenol A diglycidyl ether (BADGE), to reduce viscosity.[1][9] This improves handling, processing, and wetting of substrates.[9] As a reactive diluent, BDDE's epoxide groups copolymerize with the resin and curing agent, becoming a permanent part of the final cured polymer network. This integration enhances properties like flexibility, impact resistance, and toughness without the drawbacks of non-reactive diluents, which can leach out over time.[3][9]

Toxicological Profile

Understanding the toxicology of BDDE is critical for safe handling and for evaluating its biocompatibility in medical applications.

| Endpoint | Species | Route | Value | Classification |

| Acute Toxicity (LD₅₀) | Rat | Oral | 1163 mg/kg bw | Category 4 (Harmful if swallowed)[5] |

| Acute Toxicity (LD₅₀) | Rat | Dermal | > 2150 mg/kg bw | Not Classified[5] |

| Skin Irritation | Human | Dermal | Irritant | Causes skin irritation |

| Eye Irritation | - | - | Irritant | Causes serious eye irritation |

| Skin Sensitization | Human | Dermal | Sensitizer | May cause an allergic skin reaction[8] |

Experimental Protocol: Acute Oral Toxicity Study (Summary)

The following is a summary of the methodology used in a key study to determine the oral LD₅₀ of BDDE in rats, conducted according to OECD Guideline 401.[5]

-

Test System: KFM-Han Wistar rats, 5 males and 5 females per dose group.

-

Housing: Animals were housed in groups of 5 in Makrolon cages with standard bedding, under controlled environmental conditions (22 ± 3°C, 40-70% humidity, 12h light/dark cycle).[5]

-

Vehicle: A 4% solution of carboxymethylcellulose sodium salt in distilled water was used as the vehicle.[5]

-

Dose Administration: The test substance was administered once by oral gavage at doses of 600, 2000, and 5000 mg/kg body weight.[5]

-

Observation Period: Animals were observed for 14 days following administration.[5]

-

Endpoints Monitored:

-

Mortality: Checked multiple times on day 1 and daily thereafter.

-

Clinical Signs: General behavior, respiration, skin, etc., were regularly observed.

-

Body Weight: Measured on days 1, 8, and 15.

-

Pathology: Gross necropsy was performed on all animals at the end of the study.[5]

-

-

Data Analysis: The LD₅₀ value and its 95% confidence interval were calculated using the LOGIT-Model.[5]

Conclusion

2,2'-[Butane-1,4-diylbis(oxymethylene)]bis(oxirane), or 1,4-Butanediol diglycidyl ether (BDDE), is a versatile chemical with well-defined properties and synthesis routes. Its primary roles as a cross-linking agent in biomedical hydrogels and as a reactive diluent in industrial epoxy systems are crucial for developing advanced materials. For researchers and drug development professionals, its application in stabilizing biopolymers like hyaluronic acid and collagen is of particular importance. A thorough understanding of its chemical behavior and toxicological profile is essential for its safe and effective use in both research and commercial products.

References

- 1. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. 1,4-Butanediol diglycidyl ether | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. polysciences.com [polysciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. SID 135269360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,4-BUTANEDIOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. Page loading... [guidechem.com]

- 10. The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of 1,4-Butanediol Diglycidyl Ether (CAS Number: 2425-79-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for 1,4-Butanediol Diglycidyl Ether (BDDGE), a widely used crosslinking agent. The information is compiled from various safety data sheets and scientific publications to support risk assessment and safe handling of this compound.

Acute Toxicity Data

1,4-Butanediol diglycidyl ether exhibits moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The following table summarizes the available quantitative data from studies conducted primarily in rats and rabbits.

| Route of Exposure | Species | Test Guideline | LD50/LC50 | Reference |

| Oral | Rat | OECD 401 | 1134 - 1882 mg/kg bw | [1][2][3] |

| Dermal | Rabbit | Similar to OECD 402 | 1130 mg/kg bw | [1][4] |

| Dermal | Rat | Similar to OECD 402 | >2150 mg/kg bw | [2] |

| Inhalation | Rat | - | >250 ppm/6H | [4] |

Clinical signs observed in acute oral toxicity studies in rats included sedation, dyspnea, hunched posture, ruffled fur, exophthalmos, lateral body position, coma, ataxia, and spasms.[2]

Irritation and Sensitization

BDDGE is a known skin and eye irritant and a skin sensitizer.[5]

| Endpoint | Species | Observation | Reference |

| Skin Irritation | Rabbit | Irritant | [3] |

| Eye Irritation | Rabbit | Serious eye irritation | [1][3] |

| Skin Sensitization | Human | May cause an allergic skin reaction. Cases of contact allergy have been reported in occupational settings. | [1][6] |

Repeated Dose Toxicity, Genotoxicity, and Carcinogenicity

Data on the long-term effects of BDDGE are limited.

-

Repeated Dose Toxicity: No specific studies on repeated dose toxicity were identified in the provided search results.

-

Genotoxicity: Unreacted BDDGE has been found to be mutagenic in the Drosophila model organism.[7] An Ames test was also mentioned in one source, but the result was not specified.[3]

-

Carcinogenicity: A two-year dermal cancer bioassay in CF1 mice at doses of 0%, 0.05%, and 0.2% in acetone did not show an increase in the incidence of skin tumors or significant skin irritation.[8] There were no statistically significant increases in the incidence of any systemic tumors, except for lymphatic tumors in females, which was attributed to a high background incidence in the mouse strain used.[8] Therefore, there was no clear evidence of BDDGE-induced carcinogenicity in this study.[8] No carcinogenic potential has been identified by tests performed on its metabolites.[7]

Cytotoxicity

In vitro studies on human fibroblasts have been conducted to assess the cytotoxicity of BDDGE.

| Cell Line | Exposure Time | Concentration | Observation | Reference |

| Human Gingival Fibroblasts | 24 hours | Up to 100 ppm (with hyaluronic acid) and 20 ppm (without hyaluronic acid) | Not cytotoxic | [9] |

| Human Gingival Fibroblasts | 7 days | 20 ppm (without hyaluronic acid) | Cytotoxic (p<0.05) | [9] |

| Human Gingival Fibroblasts | 7 days | 70 and 100 ppm (with hyaluronic acid) | Cytotoxic (p<0.01) | [9] |

Metabolism and Toxicokinetics

1,4-Butanediol diglycidyl ether is used to crosslink hyaluronic acid in dermal fillers.[7][10] In this context, its metabolism has been reviewed. The ether bonds are stable but can be cleaved in vivo.[7] The degradation of BDDGE is understood to proceed through ether bond cleavage by cytochrome P450 enzymes.[7] This process yields 1,4-butanediol and glycerol as the main metabolites.[7][10]

1,4-butanediol is further metabolized in the body. The metabolic pathway of 1,4-butanediol involves its conversion to succinic acid, which then enters the Krebs cycle (tricarboxylic acid cycle) for further oxidation.[7]

Experimental Protocols

Detailed, step-by-step experimental protocols for the cited studies are not publicly available in their entirety. However, many of the acute toxicity studies were conducted in accordance with standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

OECD Guideline for Testing of Chemicals, No. 401: Acute Oral Toxicity

This guideline, though now obsolete and replaced by alternative methods, was a standard method for assessing the acute toxicity of a substance when administered orally. A general workflow for this type of study is outlined below.

Figure 1: Generalized workflow for an acute oral toxicity study following OECD Guideline 401.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of BDDGE was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This is a colorimetric assay for assessing cell metabolic activity.

Figure 2: General workflow for an MTT-based cytotoxicity assay.

Signaling Pathways and Mechanism of Toxicity

The primary mechanism of toxicity for 1,4-Butanediol diglycidyl ether appears to be direct irritation and sensitization upon contact. As an epoxide-containing compound, it can react with biological macromolecules, which is a likely mechanism for its skin-sensitizing properties.

The metabolism of BDDGE to 1,4-butanediol introduces other potential toxicological considerations. While 1,4-butanediol is generally considered to have low toxicity, at high doses, it can exert neurotoxic effects.[7] The metabolic pathway of 1,4-butanediol is depicted below.

Figure 3: Metabolic pathway of 1,4-Butanediol, a metabolite of BDDGE.

Logical Relationships in BDDGE Toxicology

The toxicological effects of BDDGE can be summarized in the following logical diagram, illustrating the relationships between exposure, primary effects, and metabolic consequences.

Figure 4: Logical relationships of toxicological effects of BDDGE.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Registration Dossier - ECHA [echa.europa.eu]

- 3. 1,4-Butanediol diglycidyl ether - Safety Data Sheet [chemicalbook.com]

- 4. 1,4-butane diol diglycidyl ether, 2425-79-8 [thegoodscentscompany.com]

- 5. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 6. Contact allergy to an epoxy reactive diluent: 1,4-butanediol diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2425-79-8 | CAS DataBase [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. A review of the metabolism of 1,4-butanediol diglycidyl ether-crosslinked hyaluronic acid dermal fillers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,4-Butanediol Diglycidyl Ether from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,4-Butanediol diglycidyl ether (BDE), an important epoxy reactive diluent and building block in various industrial and pharmaceutical applications. The synthesis primarily involves the reaction of 1,4-butanediol with epichlorohydrin. This document details the prevalent synthetic methodologies, experimental protocols, and quantitative data derived from scientific literature and patents.

Introduction

1,4-Butanediol diglycidyl ether is a colorless, aliphatic liquid belonging to the glycidyl ether family.[1] Its key application lies in modifying the viscosity and properties of epoxy resins used in coatings, adhesives, sealants, and elastomers.[1] The synthesis of BDE from 1,4-butanediol and epichlorohydrin is a well-established process, typically proceeding through a two-step mechanism involving the formation of a chlorohydrin intermediate followed by a ring-closure reaction.[1][2][3]

Synthesis Methodologies

The production of 1,4-Butanediol diglycidyl ether from epichlorohydrin and 1,4-butanediol is primarily achieved through two distinct routes: a two-step process and a one-step process employing a phase-transfer catalyst.

1. Two-Step Synthesis via Chlorohydrin Intermediate

This is the most common method for synthesizing BDE.[1][2][3]

-

Step 1: Addition Reaction (Formation of Chlorohydrin Ether) : 1,4-Butanediol reacts with epichlorohydrin in the presence of a catalyst to form a chlorohydrin ether intermediate. Lewis acids such as tin difluoride or boron trifluoride-diethyl ether are often employed as catalysts.[2][4] This initial reaction is typically exothermic.[4]

-

Step 2: Ring-Closure Reaction (Dehydrochlorination) : The chlorohydrin intermediate undergoes a ring-closure reaction in the presence of a strong base, typically sodium hydroxide, to form the final product, 1,4-Butanediol diglycidyl ether.[1][2][4] This step involves the elimination of hydrogen chloride.

2. One-Step Synthesis using Phase-Transfer Catalysis

A more streamlined approach involves a one-step synthesis under phase-transfer catalytic conditions. This method combines the addition and ring-closure reactions into a single process. A phase-transfer catalyst, such as tetrabutylammonium chloride, facilitates the reaction between the aqueous sodium hydroxide phase and the organic phase containing the reactants.[5]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 1,4-Butanediol diglycidyl ether based on published methods.

Protocol 1: Two-Step Synthesis with Tin Difluoride Catalyst [4]

-

Reaction Setup : A reactor is equipped with a stirrer, reflux condenser, dropping funnel, and thermometer.

-

Charging Reactants : 180.24 g (2.0 mol) of 1,4-butanediol and 6.27 g (0.04 mol) of tin difluoride are added to the reactor and heated to 130°C.

-

Addition of Epichlorohydrin : While stirring efficiently, 388.6 g (4.20 mol) of epichlorohydrin are added over 2 hours, maintaining the temperature between 130-140°C. The reaction is initially exothermic.

-

Reaction Completion : The reaction mixture is held at this temperature for an additional 3 hours.

-

Work-up (Part 1) : The mixture is cooled to 50°C, and 350 ml of xylene and 30 g of a filter aid are added. After stirring for 15 minutes, the suspension is filtered. The solvent is removed from the filtrate using a rotary evaporator.

-

Ring-Closure : The resulting liquid chlorohydrin ether (589 g) is heated to 55°C. 336 g (4.2 mol) of a 50% aqueous sodium hydroxide solution are added dropwise over 30 minutes with efficient stirring.

-

Reaction Completion and Work-up (Part 2) : The mixture is stirred for 2.5 hours at 50-60°C and then cooled to room temperature. The suspension is filtered, and the filtrate is washed with xylene. The organic phase is dried over magnesium sulfate, filtered, and the solvent is removed under vacuum on a rotary evaporator.

Protocol 2: Two-Step Synthesis with Boron Trifluoride-Diethyl Ether Catalyst [2]

-

Reaction Setup : A 2000 ml four-neck flask is used.

-

Charging Reactants : 200 g of 1,4-butanediol and 1.4 g of boron trifluoride-diethyl ether are added to the flask.

-

Addition of Epichlorohydrin : 472.8 g of epichlorohydrin is added dropwise at 60°C over 3 hours with stirring. The mixture is then kept at this temperature for 1 hour.

-

Solvent Addition and Ring-Closure : 700 g of toluene is added, and the temperature is raised to 40°C. 204.4 g of solid sodium hydroxide is added, and the reaction proceeds for 4 hours, followed by an additional hour of stirring.

-

Work-up : The reaction mixture is filtered through a Buchner funnel. The filtrate is neutralized with a certain amount of phosphoric acid and then transferred to a separating funnel for phase separation. The toluene solvent is removed to obtain the final product.

Protocol 3: One-Step Synthesis with Phase-Transfer Catalyst [5]

-

Reaction Setup : A vessel with vigorous stirring is required.

-

Charging Reactants : A mixture of epichlorohydrin (9.34 mL, 120 mmol), sodium hydroxide pellets (4.8 g, 120 mmol), water (0.5 mL, 28 mmol), and tetrabutylammonium chloride (0.28 g, 1 mmol) is prepared and cooled.

-

Addition of Diol : Cooled 1,4-butanediol (20 mmol) is added dropwise to the mixture.

-

Reaction : After the addition is complete, the mixture is stirred for 45 minutes at 40°C.

-

Work-up : The solid products formed during the reaction are removed by filtration and washed with dichloromethane (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate. Dichloromethane and excess epichlorohydrin are removed by distillation to yield a yellow oil.

-

Purification : The resulting oil is purified by distillation under reduced pressure.

Quantitative Data

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Protocol 1 (SnF₂)[4] | Protocol 2 (BF₃·OEt₂)[2] | Protocol 3 (PTC)[5] |

| Reactants | |||

| 1,4-Butanediol | 2.0 mol (180.24 g) | 200 g | 20 mmol |

| Epichlorohydrin | 4.20 mol (388.6 g) | 472.8 g | 120 mmol (9.34 mL) |

| Molar Ratio (Epichlorohydrin:1,4-Butanediol) | 2.1 : 1 | ~2.3 : 1 | 6 : 1 |

| Catalyst | |||

| Type | Tin Difluoride | Boron Trifluoride-Diethyl Ether | Tetrabutylammonium Chloride |

| Amount | 0.04 mol (6.27 g) | 1.4 g | 1 mmol (0.28 g) |

| Base | |||

| Type | 50% aq. NaOH | Solid NaOH | NaOH Pellets |

| Amount | 4.2 mol (336 g) | 204.4 g | 120 mmol (4.8 g) |

| Reaction Conditions | |||

| Temperature (Addition) | 130-140°C | 60°C | 40°C |

| Time (Addition) | 2 hours | 3 hours | Not specified |

| Temperature (Ring-Closure) | 50-60°C | 40°C | 40°C |

| Time (Ring-Closure) | 2.5 hours | 4 hours | 45 minutes |

| Yield and Purity | |||

| Yield | 85% (343 g) | 99.5% (484 g) | 89% |

| Epoxy Value | 7.81 eq/kg | Not specified | Not specified |

| Total Chlorine Content | 5.5% | Not specified | Not specified |

| Hydrolysable Chlorine Content | 131 ppm | Not specified | Not specified |

Visualizations

Chemical Synthesis Pathway

Caption: General two-step synthesis pathway of 1,4-Butanediol diglycidyl ether.

Experimental Workflow (Two-Step Synthesis)

Caption: A typical experimental workflow for the two-step synthesis of BDE.

Conclusion

The synthesis of 1,4-Butanediol diglycidyl ether from epichlorohydrin and 1,4-butanediol is a robust and scalable process. The choice between a two-step method with a Lewis acid catalyst and a one-step phase-transfer catalysis method will depend on factors such as desired purity, reaction time, and wastewater considerations. The provided protocols and quantitative data offer a solid foundation for researchers and professionals in the field to reproduce and optimize the synthesis of this versatile chemical compound. The patent literature suggests that high yields, exceeding 99%, are achievable under optimized conditions.[2][3] Further research may focus on developing even more environmentally friendly and cost-effective catalytic systems.

References

- 1. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 2. CN111747907A - Clean production method of 1, 4-butanediol diglycidyl ether - Google Patents [patents.google.com]

- 3. Clean production method of 1, 4-butanediol diglycidyl ether - Eureka | Patsnap [eureka.patsnap.com]

- 4. prepchem.com [prepchem.com]

- 5. 1,4-Butanediol diglycidyl ether synthesis - chemicalbook [chemicalbook.com]

1,4-Butanediol Diglycidyl Ether: A Technical Guide for Researchers

An In-depth Examination of a Core Homobifunctional Crosslinking Agent

Introduction

1,4-Butanediol diglycidyl ether (BDE or BDDE) is an aliphatic, homobifunctional diepoxide compound widely utilized across various scientific disciplines, particularly in materials science, drug development, and biotechnology.[1] Its structure features a central four-carbon aliphatic chain flanked by two reactive glycidyl ether groups.[2] This configuration allows it to act as a versatile crosslinking agent and a reactive diluent.[1][3]

In research and pharmaceutical development, BDE is most recognized as the industry-standard crosslinking agent for hyaluronic acid (HA) in the formulation of injectable dermal fillers and hydrogels for tissue engineering.[1][4][5][6] The crosslinking process transforms soluble biopolymer chains into a stable, three-dimensional network, enhancing mechanical properties, stability, and in vivo longevity.[1][7] Beyond hydrogels, BDE is used to modify epoxy resins, prepare affinity chromatography supports for protein and carbohydrate immobilization, and synthesize specialty polymers.[8][9][10]

This guide provides a comprehensive technical overview of 1,4-Butanediol diglycidyl ether, including its chemical and physical properties, common experimental protocols, and key logical workflows relevant to its application in research settings.

Core Properties and Specifications

BDE is a colorless to pale yellow, viscous liquid.[11][12] Its key function stems from the two terminal epoxide rings, which can undergo ring-opening reactions with nucleophiles such as hydroxyls, amines, and sulfhydryls to form stable ether, secondary amine, or thioether bonds, respectively.[12]

Physicochemical Properties

The fundamental physical and chemical characteristics of BDE are summarized below.

| Property | Value | Citations |

| CAS Number | 2425-79-8 | [2][13] |

| Molecular Formula | C₁₀H₁₈O₄ | [2][8] |

| Molecular Weight | 202.25 g/mol | [2][8][14] |

| IUPAC Name | 2-[4-(oxiran-2-ylmethoxy)butoxymethyl]oxirane | [2][8][11] |

| Appearance | Colorless to light/pale yellow clear liquid | [10][11][15] |

| Density | ~1.1 g/mL (at 25 °C) | [12] |

| Boiling Point | 266 °C (lit.); 157-160 °C (at 11 mmHg) | [8] |

| Melting Point | -21 °C | [13][16] |

| Flash Point | >113 °C (>230 °F) | [13] |

| Vapor Pressure | ~10 mmHg (at 20 °C) | [13] |

| Water Solubility | Soluble (55.6 g/L at 20 °C) | [8] |

| Refractive Index | n20/D 1.453 (lit.) | [12] |

Typical Technical Specifications

Commercial grades of BDE are available with varying purity levels. The specifications for a typical technical-grade product are outlined below.

| Parameter | Specification | Citations |

| Assay / Purity | ≥60% to >96% | [4][8] |

| Epoxide Equivalent (g/eq) | 120 - 135 | [17] |

| Viscosity (mPa·s at 25°C) | 10 - 25 | [17] |

| Moisture Content (%) | ≤0.1 | [17] |

| Inorganic Chlorine (mg/kg) | ≤50 | [17] |

Key Applications and Mechanisms

Crosslinking of Biopolymers for Hydrogel Formation

BDE's primary application in the biomedical field is the crosslinking of polysaccharides, most notably hyaluronic acid (HA), to form hydrogels.[6][18] This process is crucial for dermal fillers, where the in vivo half-life of natural HA is only a few days.[6] Crosslinking creates a stable 3D network, extending the clinical duration to over a year.[6]

The reaction mechanism involves the nucleophilic attack of the polymer's hydroxyl groups on BDE's epoxide rings. This is typically conducted under strong basic (alkaline) conditions (pH > 7), which deprotonate the hydroxyls, increasing their nucleophilicity.[4][6][7] The result is the formation of highly stable ether bonds connecting the polymer chains.[6][7]

Figure 1. Logical diagram of BDE crosslinking of Hyaluronic Acid.

Protein and Ligand Immobilization

BDE is used to activate hydroxyl-containing supports, such as agarose or Sepharose beads, for the covalent immobilization of proteins, antibodies, or other ligands in affinity chromatography.[19][20] The process involves a two-step reaction. First, the support is "epoxy-activated" by reacting it with BDE, which introduces terminal epoxide groups onto the matrix. Second, the protein is coupled to the activated matrix, where its nucleophilic groups (e.g., primary amines from lysine residues or thiols from cysteine) react with the epoxide groups to form stable covalent bonds.[12][19]

Epoxy Resin Modification

In industrial applications, BDE serves as a reactive diluent for high-viscosity epoxy resin formulations.[2][3][21] Its addition significantly lowers the viscosity, which improves handling, flow, and wetting of substrates or fillers.[3][17] Because BDE is reactive, it becomes incorporated into the final polymer network during curing, which can enhance properties like toughness, flexibility, and impact resistance while minimizing the brittleness often associated with highly crosslinked epoxy systems.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for common laboratory applications of BDE.

Protocol 1: Synthesis of a BDE-Crosslinked Hyaluronic Acid (HA) Hydrogel

This protocol is based on methodologies described for creating HA dermal fillers.[18][22]

1. Materials and Reagents:

-

High Molecular Weight Hyaluronic Acid (HMW-HA) sodium salt

-

Low Molecular Weight Hyaluronic Acid (LMW-HA) sodium salt (optional, for modulating properties)

-

1,4-Butanediol diglycidyl ether (BDE)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (e.g., 12-14 kDa MWCO)

-

Syringes and needles

-

Magnetic stirrer and stir bar

-

Incubator or water bath

2. Procedure:

-

HA Preparation: Dissolve HA powder in a 1 M NaOH solution to achieve a final HA concentration of 10% (w/v). For a mixed-molecular-weight gel, a mass ratio of 4:1 (HMW-HA:LMW-HA) can be used.[18][22] Mix thoroughly on a magnetic stirrer until a homogeneous, viscous solution is formed. This may take several hours.

-

Crosslinking Reaction: Add BDE to the HA solution to a final concentration of 1% (v/v).[18][22] Continue stirring vigorously for 15-30 minutes to ensure uniform distribution of the crosslinker.

-

Incubation: Transfer the mixture to a suitable container, seal it, and incubate at a controlled temperature (e.g., 50°C) for a defined period (e.g., 2-4 hours) to allow the crosslinking reaction to proceed.

-

Neutralization and Hydration: After incubation, neutralize the reaction by adding PBS (pH 7.4). The gel will begin to swell. Add enough PBS to fully hydrate the gel, typically allowing it to swell for 24-48 hours at room temperature.

-

Purification: Transfer the swollen hydrogel into dialysis tubing. Dialyze against a large volume of PBS for 3-5 days, changing the PBS solution twice daily. This step is critical to remove unreacted BDE, NaOH, and other impurities.

-

Homogenization and Sterilization: Transfer the purified hydrogel into a syringe. Homogenize the gel by passing it between two connected syringes. The final product can be sterilized using an appropriate method, such as autoclaving, if the material is heat-stable.

3. Characterization:

-

Swelling Ratio: Measure the weight of the lyophilized gel versus the fully swollen gel.

-

Rheological Properties: Analyze storage modulus (G') and loss modulus (G'') using a rheometer.

-

Degree of Crosslinking: Can be investigated via techniques like NMR or by measuring resistance to enzymatic degradation (e.g., with hyaluronidase).[18]

-

Cytotoxicity: Assess using in vitro cell viability assays (e.g., MTT assay) on cell lines like fibroblasts.[18][23]

Figure 2. Experimental workflow for HA hydrogel synthesis using BDE.

Protocol 2: Epoxy-Activation of Agarose Beads for Protein Immobilization

This protocol describes the activation of a chromatography support for subsequent covalent coupling of a protein ligand.[19][24]

1. Materials and Reagents:

-

Agarose or Sepharose beads (e.g., Sepharose 6FF)

-

1,4-Butanediol diglycidyl ether (BDE)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Dimethyl sulfoxide (DMSO)

-

Distilled water

-

Buffer for washing (e.g., 100 mM Sodium Bicarbonate, pH 8.5)

-

Protein solution for immobilization

-

Quenching buffer (e.g., 1 M ethanolamine, pH 8.4)

-

Schott filter or chromatography column

-

Rotating platform mixer

2. Procedure:

-

Bead Preparation: Wash the agarose beads thoroughly with distilled water on a Schott filter to remove any storage solutions. Transfer a known quantity (e.g., 10 g of filtered beads) to a reaction vessel.

-

Activation Reaction: To the beads, add 1 M NaOH, DMSO, and BDE. A typical ratio might be 10 g beads, 5 mL BDE, 5 mL 1 M NaOH, and 10 mL DMSO.[19]

-

Incubation: Seal the vessel and place it on a rotating platform mixer. Incubate for 2-14 hours at room temperature (~25°C) to allow the BDE to react with the hydroxyl groups of the agarose.[19]

-

Washing Activated Beads: After incubation, transfer the beads to a Schott filter. Wash extensively to remove all unreacted reagents. A typical washing sequence is:

-

25% ethanol in water (10 volumes)

-

Distilled water (10 volumes)

-

Coupling buffer, e.g., 100 mM NaHCO₃, pH 8.5 (10 volumes)[19] The beads are now "epoxy-activated" and ready for protein coupling.

-

-

Protein Coupling: Immediately add the protein solution (dissolved in the coupling buffer) to the activated beads. Incubate with gentle mixing for 4-8 hours at room temperature or overnight at 4°C.[24]

-

Blocking Unreacted Sites: After the protein coupling, wash the beads with coupling buffer to remove unbound protein. To block any remaining active epoxy groups, add a quenching buffer (e.g., 1 M ethanolamine) and incubate for 4-8 hours at room temperature.[24]

-

Final Wash: Wash the beads extensively with a final buffer (e.g., PBS, pH 7.4) to remove the quenching agent. The affinity resin is now ready for use.

Figure 3. Workflow for protein immobilization on BDE-activated agarose.

Safety and Handling

1,4-Butanediol diglycidyl ether is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[15] It is also known to be a severe skin and eye irritant and may cause an allergic skin reaction or contact dermatitis.[2][15] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[13] All work should be conducted in a well-ventilated area or a chemical fume hood.[15] Dispose of waste according to institutional and local regulations.[15]

Conclusion

1,4-Butanediol diglycidyl ether is a cornerstone chemical for researchers in biomaterials, drug delivery, and biotechnology. Its ability to form stable, covalent crosslinks via its two epoxide groups makes it invaluable for transforming soluble polymers into robust three-dimensional hydrogels and for the covalent immobilization of ligands onto solid supports. A thorough understanding of its properties and reaction conditions is essential for its effective and safe use in developing advanced materials for scientific and therapeutic applications.

References

- 1. 1,4-Butanediol Diglycidyl Ether (BDDE) [benchchem.com]

- 2. 1,4-Butanediol diglycidyl ether - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. 1,4-Butanediol diglycidyl ether - 60% | 2425-79-8 | FB42100 [biosynth.com]

- 5. 1,4-Butanediol Diglycidyl Ether–Crosslinked Dermal Fillers_Chemicalbook [chemicalbook.com]

- 6. A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,4-Butanediol diglycidyl ether, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 1,4-Butanediol diglycidyl ether [myskinrecipes.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 1,4-Butanediol diglycidyl ether | C10H18O4 | CID 17046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scientificlabs.com [scientificlabs.com]

- 13. 1,4-Butanediol diglycidyl ether - Safety Data Sheet [chemicalbook.com]

- 14. 1,4-BUTANEDIOL DIGLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 15. 1,4-Butanediol Diglycidyl Ether | 2425-79-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 16. nbinno.com [nbinno.com]

- 17. zxchem.com [zxchem.com]

- 18. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Affinity Resins for the Isolation of Immunoglobulins G Obtained Using Biocatalytic Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1,4-Butanediol diglycidyl ether coupling of carbohydrates to Sepharose: affinity adsorbents for lectins and glycosidases [pubmed.ncbi.nlm.nih.gov]

- 21. gantrade.com [gantrade.com]

- 22. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 23. Comparative toxicity study of hyaluronic acid fillers crosslinked with 1,4-butanediol diglycidyl ether or poly (ethylene glycol) diglycidyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,4-Butanediol Diglycidyl Ether (BDE) as a Crosslinker: Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,4-Butanediol diglycidyl ether (BDE) is a widely utilized homobifunctional crosslinking agent essential in the development of biocompatible hydrogels and scaffolds for biomedical and pharmaceutical applications. Its utility stems from the reactivity of its two terminal epoxide groups, which form stable ether linkages with various functional groups present in biopolymers. This stability imparts enhanced mechanical properties and controlled degradation profiles to the crosslinked materials. Understanding the nuanced mechanism of BDE's crosslinking action, the factors influencing reaction kinetics, and its impact on cellular behavior is paramount for the rational design of advanced drug delivery systems and tissue engineering constructs. This technical guide provides a comprehensive overview of the core principles of BDE crosslinking, detailed experimental considerations, and the downstream effects on cell signaling pathways.

Core Mechanism of Action: Epoxide Ring-Opening Reactions

The crosslinking capability of 1,4-butanediol diglycidyl ether is centered on the reactivity of its terminal epoxide rings. These three-membered rings are highly strained and susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. The primary nucleophiles in biopolymers targeted by BDE are hydroxyl (-OH) and primary amine (-NH2) groups, commonly found in polysaccharides and proteins, respectively.

The reaction mechanism is significantly influenced by the pH of the reaction environment.

Reaction with Hydroxyl Groups (e.g., in Polysaccharides like Hyaluronic Acid)

Under alkaline conditions (pH > 8), the hydroxyl groups of polysaccharides, such as hyaluronic acid (HA), are deprotonated to form more nucleophilic alkoxide ions.[1] These alkoxides then attack one of the carbon atoms of the epoxide ring in a bimolecular nucleophilic substitution (SN2) reaction. This results in the opening of the epoxide and the formation of a stable ether bond.[2] Given that BDE has two epoxide groups, this reaction can occur at both ends, leading to the crosslinking of two polymer chains.

Reaction with Amine Groups (e.g., in Proteins like Collagen)

Primary amine groups, such as those on the side chains of lysine residues in proteins, are also potent nucleophiles that react readily with BDE's epoxide groups. This reaction, which also proceeds via an SN2 mechanism, results in the formation of a secondary amine and a hydroxyl group.[3] Similar to the reaction with hydroxyls, this typically occurs under neutral to alkaline pH conditions.

Quantitative Data on BDE Crosslinking

The efficiency and outcome of BDE crosslinking are highly dependent on several reaction parameters. The following tables summarize key quantitative data from the literature.

Influence of Reaction Conditions on Crosslinking Kinetics and Efficiency

| Parameter | Condition | Effect on Reaction Rate | Effect on Crosslinking Efficacy | Reference |

| pH | Increasing from 8.5 to 10.5 | Increases | Decreases | [4] |

| pH 9.0 | Low | High (especially with prolonged reaction time) | [1][4] | |

| pH 10.0 | High | Low | [1][4] | |

| BDE Concentration | Increasing from 1 wt% to 4 wt% | Increases | May decrease (fewer primary amines reacted at lower BDE concentration for similar shrinkage temperature) | [4] |

| Temperature | Increasing Temperature | Increases | No significant change | [4] |

Reaction Kinetics of BDE with Dermal Sheep Collagen

| Reactant | Reaction Order | pH Range | BDE Concentration Range | Reference |

| Amine Groups | 2.5 | 8.5 - 10.5 | 1 - 4 wt% | [1] |

| Epoxide Groups | 1 | 8.5 - 10.5 | 1 - 4 wt% | [1] |

Mechanical Properties of BDE-Crosslinked Hydrogels

| Biopolymer | BDE Concentration | Storage Modulus (G') | Key Findings | Reference |

| Hyaluronic Acid | 1.6 vol% | ~75 Pa | Comparable stiffness to PEGDE-crosslinked gels. | [4] |

| Hyaluronic Acid | 7-14% (BDE/HA equivalents) | 1200 - 1700 Pa | Increasing BDE concentration increases G' and resistance to enzymatic degradation. | [5] |

| Bacterial Cellulose/Hyaluronic Acid | 1% BDE with 2% HA | Tensile Strength: ~0.61 MPa, Young's Modulus: ~1.62 MPa | Crosslinking significantly improved mechanical properties and water stability. | [6] |

Experimental Protocols

General Protocol for Crosslinking Hyaluronic Acid with BDE

This protocol provides a general framework for the preparation of BDE-crosslinked hyaluronic acid hydrogels.

Materials:

-

High-molecular-weight hyaluronic acid (HA) powder

-

1,4-Butanediol diglycidyl ether (BDE)

-

Sodium hydroxide (NaOH) solution (e.g., 0.25 M)

-

Phosphate-buffered saline (PBS)

-

Deionized water

-

Dialysis tubing (appropriate molecular weight cut-off)

-

Lyophilizer

Procedure:

-

HA Solution Preparation: Dissolve a specific concentration of HA powder (e.g., 10% w/v) in an alkaline solution (e.g., 0.25 M NaOH). Stir until the HA is fully hydrated and a homogenous solution is formed.[2]

-

Addition of Crosslinker: Add the desired volume of BDE (e.g., 1% v/v) to the HA solution. Mix thoroughly to ensure uniform distribution of the crosslinker.[2]

-

Crosslinking Reaction: Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 6 hours) to allow the crosslinking reaction to proceed.[2]

-

Neutralization and Washing: After the incubation period, neutralize the reaction mixture with an appropriate acid (e.g., HCl) to a pH of approximately 7.0. Wash the resulting hydrogel multiple times with deionized water to remove excess salts.[7]

-

Purification: Transfer the hydrogel to dialysis tubing and dialyze against PBS for 24 hours, followed by dialysis against deionized water for another 24 hours. This step is crucial to remove any unreacted BDE.[2]

-

Lyophilization: Freeze-dry the purified hydrogel for 48 hours to obtain a porous, sponge-like material. The lyophilized hydrogel can be stored for future use and rehydrated when needed.[2]

Impact on Cellular Signaling Pathways

The physical properties of the extracellular matrix (ECM), such as stiffness, play a critical role in regulating cell behavior through mechanotransduction. By increasing the crosslinking density of biopolymer-based scaffolds, BDE can significantly increase matrix stiffness. This altered mechanical environment can, in turn, influence intracellular signaling cascades, particularly those mediated by integrins.

Integrin-Mediated PI3K/Akt Signaling

Integrins are transmembrane receptors that link the ECM to the intracellular cytoskeleton and serve as mechanosensors. Increased matrix stiffness, as induced by BDE crosslinking, can promote the clustering of integrins and the formation of focal adhesions.[3] This clustering activates downstream signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

The activation of this pathway is initiated by the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) upon integrin clustering. Activated FAK then serves as a scaffold to recruit and activate PI3K. PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B). The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and migration.

Conclusion

1,4-Butanediol diglycidyl ether is a versatile and effective crosslinker for biopolymers, enabling the fabrication of hydrogels with tunable mechanical properties and degradation profiles. The core mechanism of action relies on the pH-dependent, nucleophilic ring-opening of its epoxide groups by hydroxyl and amine functionalities within the biopolymers. A thorough understanding of the reaction kinetics and the influence of process parameters is crucial for achieving desired material characteristics. Furthermore, for applications in drug delivery and tissue engineering, it is vital to consider the downstream effects of altered matrix mechanics on cellular signaling pathways, such as the integrin-PI3K/Akt axis. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize BDE in the design and optimization of advanced biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of hyaluronic acid hydrogels by crosslinking the mixture of high-molecular-weight hyaluronic acid and low-molecular-weight hyaluronic acid with 1,4-butanediol diglycidyl ether - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The kinetics of 1,4-butanediol diglycidyl ether crosslinking of dermal sheep collagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. opendata.uni-halle.de [opendata.uni-halle.de]

Methodological & Application

Application Notes and Protocols: Crosslinking of Hyaluronic Acid with BDDE for Hydrogel Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronic acid (HA), a naturally occurring polysaccharide, is a key component of the extracellular matrix and is widely utilized in biomedical and pharmaceutical applications due to its biocompatibility, biodegradability, and viscoelastic properties. However, in its native form, HA is rapidly degraded by enzymes in the body, limiting its in vivo residence time. Crosslinking HA molecules is a common strategy to enhance its mechanical properties and enzymatic resistance, thereby prolonging its therapeutic or aesthetic effects. 1,4-butanediol diglycidyl ether (BDDE) is a widely used crosslinking agent that forms stable ether linkages with the hydroxyl groups of HA under alkaline conditions. This document provides a detailed protocol for the crosslinking of hyaluronic acid with BDDE to form a hydrogel, along with methods for purification and characterization.

Reaction Principle

Under alkaline conditions, the hydroxyl groups on the hyaluronic acid polymer chains become deprotonated and act as nucleophiles. These nucleophiles attack the epoxide rings of the 1,4-butanediol diglycidyl ether (BDDE) molecules in a ring-opening reaction. This results in the formation of stable ether bonds, creating a three-dimensional network structure of crosslinked HA, known as a hydrogel.[1][2]

Experimental Protocols

Materials and Reagents

-

Hyaluronic acid (HA) powder (specify molecular weight, e.g., 1-2 MDa)

-

1,4-butanediol diglycidyl ether (BDDE)

-

Sodium hydroxide (NaOH)

-